3-Methoxy-2,4-dimethylaniline: Structural Profiling, Physicochemical Properties, and Synthetic Utility in Drug Development
3-Methoxy-2,4-dimethylaniline: Structural Profiling, Physicochemical Properties, and Synthetic Utility in Drug Development
Executive Summary
In the landscape of medicinal chemistry and rational drug design, substituted anilines serve as foundational pharmacophores for kinase inhibitors, agrochemicals, and specialized fluorophores. 3-Methoxy-2,4-dimethylaniline is a highly functionalized aromatic amine that offers a unique combination of steric bulk and electron density. This technical guide provides an authoritative breakdown of its physicochemical properties, structural nuances, and field-proven experimental workflows for its integration into complex molecular architectures.
Physicochemical Profiling & Structural Elucidation
The reactivity of 3-Methoxy-2,4-dimethylaniline is dictated by its dense substitution pattern. The methoxy group at the 3-position acts as a strong electron-donating group (EDG) via resonance, enriching the aromatic ring. Conversely, the methyl groups at the 2- and 4-positions provide weak electron donation via hyperconjugation while introducing significant steric hindrance—particularly the ortho-methyl group adjacent to the primary amine. This steric shielding reduces the nucleophilicity of the amine in simple SN2 alkylations, necessitating transition-metal catalysis for efficient C-N bond formation.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 3-Methoxy-2,4-dimethylaniline |
| CAS Number | 639051-93-7[1] |
| Molecular Formula | C9H13NO[1] |
| Molecular Weight | 151.21 g/mol |
| Monoisotopic Mass | 151.09972 Da[2] |
| SMILES | COC1=C(C)C(N)=CC=C1C[1] |
Experimental Workflows: Palladium-Catalyzed Buchwald-Hartwig Amination
To harness 3-Methoxy-2,4-dimethylaniline in drug development, researchers frequently employ the Buchwald-Hartwig cross-coupling reaction to synthesize diarylamines.
Causality & Experimental Design
Because of the ortho-methyl group's steric hindrance, standard phosphine ligands often fail to drive the reaction to completion, leading to stalled catalytic cycles or off-target bis-arylation. To overcome this, a bulky, electron-rich biaryl phosphine ligand (such as BrettPhos ) is required. BrettPhos is specifically engineered to accommodate ortho-substituted anilines; its steric bulk accelerates the challenging reductive elimination step. Sodium tert-butoxide (NaOtBu) is selected as the base because its pKa is perfectly tuned to deprotonate the palladium-bound amine without degrading the catalyst system.
Step-by-Step Methodology
This protocol is designed as a self-validating system to ensure maximum catalytic turnover and reproducibility.
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Reagent Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (2.5 mol%), BrettPhos (5.0 mol%), and the target aryl bromide (1.0 equiv).
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Causality: Pd(0) active species are highly sensitive to oxygen. Strict inert preparation prevents premature oxidation and catalyst deactivation.
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Amine & Solvent Addition: Add 3-Methoxy-2,4-dimethylaniline (1.2 equiv) dissolved in anhydrous, degassed toluene (0.2 M concentration).
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Base Addition: Add NaOtBu (1.5 equiv) in one single portion.
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Causality: Adding the strong base last minimizes base-mediated degradation of the free ligand prior to the formation of the active Pd-ligand complex.
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Catalytic Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat to 110°C in a pre-equilibrated oil bath for 12 hours.
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Self-Validation: Monitor the reaction progress via LC-MS. The complete disappearance of the aryl bromide mass peak and the emergence of the product mass peak confirm active catalytic turnover.
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Aqueous Workup: Cool the reaction mixture to room temperature. Quench with deionized water and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/EtOAc gradient). Validate the final diarylamine structure using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanistic & Workflow Visualizations
Fig 1: Pd-catalyzed Buchwald-Hartwig amination cycle for 3-Methoxy-2,4-dimethylaniline.
Fig 2: Standard experimental workflow for the catalytic cross-coupling of the aniline.
Safety, Handling, and Regulatory Data
When handling 3-Methoxy-2,4-dimethylaniline, strict adherence to Globally Harmonized System (GHS) protocols is mandatory. The compound is biologically active and requires proper personal protective equipment (PPE), including nitrile gloves, safety goggles, and manipulation within a certified fume hood.
Table 2: Hazard Classifications (GHS)
| Hazard Class | Hazard Code | Description |
| Acute Toxicity 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled[3] |
| Skin Irritation 2 | H315 | Causes skin irritation[3] |
| Eye Irritation 2A | H319 | Causes serious eye irritation[3] |
| STOT SE 3 | H336 | May cause drowsiness or dizziness[3] |
References
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PubChemLite / uni.lu Title: 3-methoxy-2,4-dimethylaniline (C9H13NO) URL:[Link]
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Appchem Title: 3-Methoxy-2,4-dimethylaniline | 639051-93-7 | C9H13NO URL:[Link]
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NextSDS Title: 3-methoxy-2,4-dimethylaniline — Chemical Substance Information URL:[Link]
